Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1086394-98-0 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-8-15(12-17)7-4-9-16-15/h1-3,5-6,16H,4,7-12H2 |
InChI Key |
VTCIBYYNHXLWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of benzylamine with a suitable cyclic ketone under specific conditions. One common method involves the use of tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate as an intermediate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Sigma Receptor Ligands
Recent studies have identified derivatives of diazaspiro compounds, including Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, as potent ligands for sigma receptors (SRs). These receptors are implicated in various neurological and psychological disorders. For instance, a series of 2,7-diazaspiro[4.4]nonane derivatives demonstrated high binding affinities to sigma receptors S1R and S2R, with some compounds showing analgesic properties in animal models. The compound AD258 was highlighted for its negligible toxicity and significant antiallodynic effects at low doses, indicating its potential utility in pain management therapies .
1.2 Antidepressant Activity
Another area of research focuses on the antidepressant-like effects of diazaspiro compounds. Studies have shown that certain derivatives can influence serotonin and norepinephrine levels in the brain, suggesting a mechanism for alleviating depressive symptoms. The structural characteristics of this compound may enhance its efficacy as an antidepressant by modulating neurotransmitter systems .
Organic Synthesis
2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its spirocyclic nature allows for the creation of complex molecular architectures through various synthetic pathways, including cyclization reactions and functional group modifications. This versatility is particularly valuable in pharmaceutical chemistry where the design of novel compounds is essential for drug discovery .
2.2 Synthesis of Spirocyclic Compounds
The compound is also utilized in the synthesis of other spirocyclic structures, which are important in developing new therapeutic agents. The ability to modify the diazaspiro framework facilitates the exploration of structure-activity relationships (SAR) that can lead to the discovery of compounds with enhanced biological activities .
Case Studies
Mechanism of Action
The mechanism of action of Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Varying Spiro Ring Sizes
Spirocyclic amines with different ring sizes exhibit distinct conformational and electronic properties:
Functional Implications :
- The [4.4] spiro framework in the target compound provides a balance between rigidity and flexibility, favoring interactions with planar binding pockets (e.g., kinase active sites) .
Substituent Variations
The nature of the carboxylate group significantly impacts pharmacological properties:
Key Observations :
- The benzyl carboxylate group in the target compound enhances solubility compared to non-polar analogs (e.g., simple benzyl or tert-butyl derivatives) .
- Pyrimidinyl or hydroxymethyl substitutions introduce additional hydrogen-bond donors/acceptors, critical for target engagement in enzyme inhibition .
Cost Considerations :
Biological Activity
Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS: 1086395-00-7) is a complex organic compound characterized by its unique spirocyclic structure, integrating both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the modulation of enzyme interactions and receptor binding.
Chemical Structure
- Molecular Formula : C15H20N2O2
- Molecular Weight : 260.34 g/mol
- IUPAC Name : this compound
- SMILES Representation : O=C(N1CCCC12CNCC2)OCC3=CC=CC=C3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows the compound to fit into binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the benzyl ester group enhances its binding affinity through hydrophobic interactions, while the nitrogen atoms may participate in hydrogen bonding with target molecules .
Biological Activities and Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Sigma Receptor Ligand Activity : Studies have shown that diazaspiro compounds can act as ligands for sigma receptors (SR), which are implicated in various physiological processes, including pain modulation and neuroprotection .
- Analgesic Properties : Some derivatives of the diazaspiro framework have demonstrated significant analgesic effects in preclinical models, suggesting potential therapeutic applications in pain management .
- Antimicrobial Activity : Preliminary studies suggest that certain spirocyclic compounds may possess antimicrobial properties, making them candidates for further investigation in infectious disease contexts.
Case Study 1: Sigma Receptor Binding Affinity
A study focusing on a related diazaspiro compound (AD258) found high binding affinity to sigma receptors (KiS1R = 3.5 nM; KiS2R = 2.6 nM). This compound exhibited low toxicity in vitro and significant analgesic effects in vivo, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Enzyme Interaction Studies
Research involving enzyme assays demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. The inhibition was concentration-dependent, indicating its potential as a lead compound for drug development targeting metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Spirocyclic | Sigma receptor ligand |
| Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Spirocyclic | Analgesic properties |
| 1,4-Dioxa-7-azaspiro[4.4]nonane | Spirocyclic | Enzyme inhibition |
Q & A
Q. What are the common synthetic routes for Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. A representative method involves reacting diazaspiro precursors (e.g., 1,7-diazaspiro[4.4]nonane) with benzyl chloroformate under basic conditions (e.g., NaH or K₂CO₃) in solvents like DMF or dichloromethane . For stereochemical control, zinc-mediated reductions or catalytic hydrogenation may be employed, as seen in spirocyclic amine syntheses achieving >99% yields under optimized temperature (70°C) and solvent systems (ethanol/water) . Key parameters include pH control, solvent polarity, and stoichiometric ratios to minimize side reactions like over-alkylation.
Q. How is the structural integrity of this compound confirmed?
Structural validation employs:
- NMR Spectroscopy : ¹H/¹³C NMR identifies spirocyclic protons (δ 3.2–4.0 ppm for N–CH₂ groups) and benzyl aromatic protons (δ 7.2–7.4 ppm) .
- X-Ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the spiro core .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 334.45 for C₁₉H₂₂N₂O₂) and fragmentation patterns .
Q. What purification strategies are effective for isolating high-purity this compound?
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted benzyl chloroformate.
- Recrystallization : Polar solvents (e.g., ethanol) yield crystalline products with ≥97% purity .
- HPLC : Reverse-phase C18 columns resolve stereoisomers, critical for pharmacological applications .
Advanced Research Questions
Q. How does stereochemical variation in the spirocyclic core influence biological activity?
The (5R,9R)-stereoisomer exhibits enhanced binding to targets like menin-MLL fusion proteins (IC₅₀ = 0.3–0.5 µM) due to optimal spatial alignment of the benzyl and hydroxymethyl groups . Racemic mixtures show reduced potency, necessitating chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation) to isolate active enantiomers .
Q. What methodologies address contradictions in reaction yields across different synthetic protocols?
Discrepancies in yields (e.g., 70% vs. 99%) arise from:
- Solvent Effects : Polar aprotic solvents (DMF) improve nucleophilicity but may promote hydrolysis.
- Catalyst Choice : Zinc powder enhances reduction efficiency compared to NaBH₄ .
- Temperature Control : Exothermic reactions require gradual reagent addition to avoid decomposition.
Systematic DoE (Design of Experiments) optimizes these variables .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina simulates binding to menin’s hydrophobic pocket, highlighting hydrogen bonds between the spiro N-atoms and Asp/Met residues .
- MD Simulations : AMBER evaluates stability of ligand-protein complexes over 100 ns, correlating with in vitro IC₅₀ values .
Q. What analytical techniques resolve discrepancies in spectral data interpretations?
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded regions (e.g., spirocyclic vs. benzyl protons) .
- IR Spectroscopy : Confirms carbamate C=O stretches (~1700 cm⁻¹) and absence of unreacted amine groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
